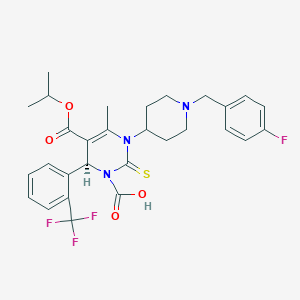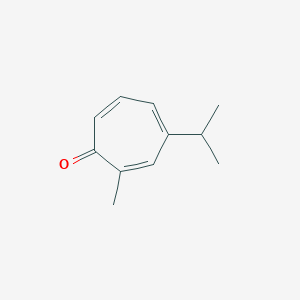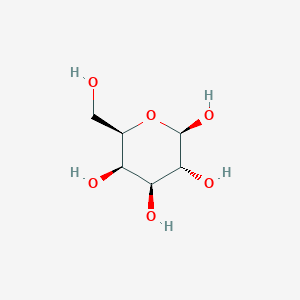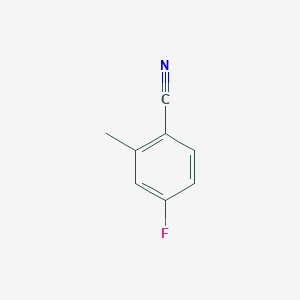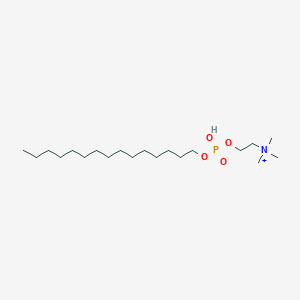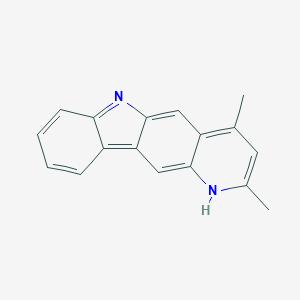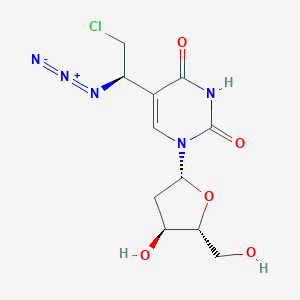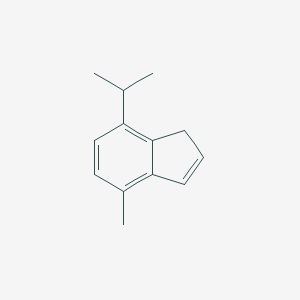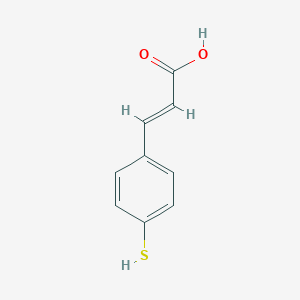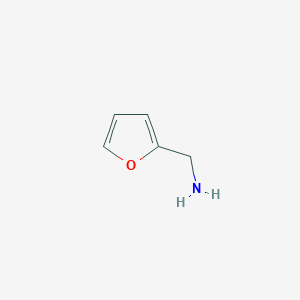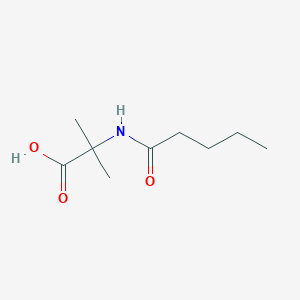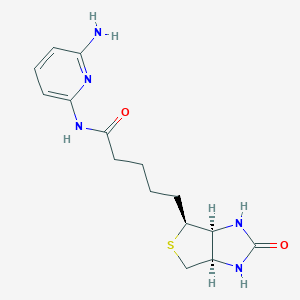
Dextrose-13C6
Übersicht
Beschreibung
Dextrose-13C6, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 186.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomolekulare Kernmagnetresonanz (NMR)
Dextrose-13C6 wird in der NMR-Spektroskopie häufig verwendet, um biomolekulare Strukturen und Dynamik zu untersuchen . Die 13C-markierte Glukose ermöglicht die Verfolgung von Stoffwechselwegen und liefert Erkenntnisse über Enzymmechanismen und Protein-Ligand-Wechselwirkungen.
Klinische Massenspektrometrie (MS)
In der klinischen Forschung dient this compound als interner Standard für die Massenspektrometrie. Sie hilft bei der Quantifizierung von Metaboliten in biologischen Proben, was entscheidend ist, um Krankheitszustände und therapeutische Interventionen zu verstehen .
Stoffwechsel-Tracer-Studien
Forscher verwenden this compound in Stoffwechsel-Tracer-Studien, um die Glukoseutilisation und den Metabolismus in Zellen zu verfolgen. Diese Anwendung ist entscheidend für die Untersuchung von Krankheiten wie Diabetes und Stoffwechselstörungen .
Fettsäuresynthese-Studien
This compound wird verwendet, um die Synthese von Fettsäuren zu verfolgen. Indem sie die Einarbeitung der 13C-Markierung in Fettsäuren verfolgen, können Wissenschaftler den Lipidstoffwechsel und seine Auswirkungen auf Gesundheit und Krankheit untersuchen .
Minimal-Medium-Reagenz
In der Mikrobiologie wird this compound zu Minimalmedien hinzugefügt, um als einzige Kohlenstoffquelle zu dienen. Dies unterstützt das Wachstum von Mikroorganismen für verschiedene Studien, darunter genetische und enzymatische Forschung .
Proteomik
In der Proteomik wird this compound verwendet, um Proteine metabolisch zu markieren. Dies ermöglicht die detaillierte Analyse der Proteinexpression und posttranslationalen Modifikationen, die entscheidend sind, um zelluläre Funktionen zu verstehen .
Umweltwissenschaften
This compound findet Anwendung in den Umweltwissenschaften als Tracer, um den Kohlenstoffkreislauf und das Schicksal der Glukose in ökologischen Systemen zu untersuchen. Es hilft, die Auswirkungen landwirtschaftlicher Praktiken auf die Umwelt zu verstehen .
Chemieingenieurwesen
Im Chemieingenieurwesen wird this compound bei der Synthese komplexer Moleküle verwendet. Zum Beispiel wurde es zur Synthese von markierten Versionen von Mykotoxinen für analytische Standards verwendet, wodurch die Genauigkeit von Nachweismethoden verbessert wurde .
Biochemische Analyse
Biochemical Properties
Dextrose-13C6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the glycolytic routes for glucose breakdown that are intertwined with the CO2-fixing Calvin-Benson-Bassham (CBB) cycle .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It fuels the CBB cycle, enabling fast growth and high cell densities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the phosphoglucoisomerase (PGI) and the oxidative pentose phosphate pathway (OPP) shunts to fuel the CBB cycle .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. For example, it is used in the PGI and OPP pathways to fuel the CBB cycle .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YPYOLYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484450 | |
| Record name | Dextrose-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74134-89-7 | |
| Record name | Dextrose-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



